Kahweol eicosanate
Overview
Description
Kahweol eicosanate is a semi-synthetic derivative of kahweol, a diterpene found in coffee beans. This compound exhibits a wide variety of biological activities, including inducing cell cycle arrest and apoptosis in oral squamous cell carcinoma cells, inhibiting RANKL-induced osteoclast generation, preventing aflatoxin B1-induced DNA adduct formation, and suppressing H2O2-induced DNA damage and oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kahweol eicosanate is synthesized from kahweol through esterification with eicosanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The kahweol is extracted from coffee beans using methods such as Soxhlet extraction or direct saponification. The extracted kahweol is then esterified with eicosanoic acid in the presence of a suitable catalyst. The product is purified through crystallization or chromatography techniques to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Kahweol eicosanate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various esters and amides.
Scientific Research Applications
Kahweol eicosanate has numerous scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cell cycle regulation, apoptosis, and osteoclastogenesis.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antioxidative properties.
Industry: Utilized in the development of chemopreventive agents and as a component in cosmetic formulations .
Mechanism of Action
Kahweol eicosanate exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and chemokines by blocking the NF-κB and MAPK pathways.
Antioxidative: Reduces oxidative stress by enhancing the activity of antioxidant enzymes such as glutathione-S-transferase.
Anticancer: Induces apoptosis and cell cycle arrest in cancer cells by modulating the expression of key regulatory proteins such as p53 and Bcl-2
Comparison with Similar Compounds
Kahweol eicosanate is similar to other diterpenes such as cafestol and kahweol. it exhibits unique properties due to its esterification with eicosanoic acid:
Cafestol: Another diterpene found in coffee beans, known for its anti-inflammatory and hepatoprotective effects.
Kahweol: The parent compound of this compound, with similar biological activities but without the esterification
List of Similar Compounds
- Cafestol
- Kahweol
- Diterpene esters
- Eicosanoic acid derivatives
Properties
IUPAC Name |
[(1S,4R,12R,13S,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl icosanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H64O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-37(41)44-31-40(42)30-39-27-23-34-33-25-28-43-35(33)24-26-38(34,2)36(39)22-21-32(40)29-39/h24-26,28,32,34,36,42H,3-23,27,29-31H2,1-2H3/t32-,34-,36+,38-,39-,40+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMBWEOACWITBW-RXJNEBBJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@@]1(C[C@@]23CC[C@H]4C5=C(C=C[C@@]4([C@H]2CC[C@H]1C3)C)OC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H64O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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